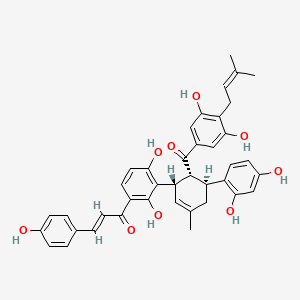![molecular formula C21H26ClNO4 B10849992 (1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)
(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KNT-5 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KNT-5 typically involves a multi-step process that includes the use of specific reagents and controlled reaction conditions. One common method involves the reaction of a precursor compound with a specific catalyst under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of KNT-5 is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of advanced catalysts and purification techniques ensures the high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
KNT-5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: KNT-5 can be oxidized using agents such as diperiodatoargentate (III) in an alkaline medium.
Reduction: Reduction reactions of KNT-5 often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of KNT-5 can lead to the formation of furon-2-methanol and para-nitro-purine .
Scientific Research Applications
KNT-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating anxiety and fear-related disorders
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of KNT-5 involves its interaction with specific molecular targets and pathways. For instance, KNT-5 has been shown to activate delta opioid receptors in the brain, leading to the reduction of excitatory neurotransmitter levels and the suppression of anxiety-like behavior . This interaction involves the modulation of intracellular signaling pathways such as PI3K/Akt and MEK/ERK .
Comparison with Similar Compounds
KNT-5 can be compared with other compounds that have similar properties and applications. Some of these compounds include:
KNT-127: Another compound that activates delta opioid receptors and has similar therapeutic effects in anxiety and fear-related disorders.
KNT-10PE: Used in industrial applications for its stability and reactivity.
KNT-5 stands out due to its unique combination of stability, reactivity, and therapeutic potential, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C21H26ClNO4 |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-22(11-12-2-3-12)16-10-13-4-5-14(23)18-17(13)20-8-9-25-21(16,20)7-6-15(24)19(20)26-18;/h4-5,12,16,19,23H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-;/m1./s1 |
InChI Key |
BJCCGWJRMXDEPD-OPHZJPRHSA-N |
Isomeric SMILES |
CN(CC1CC1)[C@@H]2CC3=C4C(=C(C=C3)O)O[C@@H]5[C@@]46[C@]2(CCC5=O)OCC6.Cl |
Canonical SMILES |
CN(CC1CC1)C2CC3=C4C(=C(C=C3)O)OC5C46C2(CCC5=O)OCC6.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


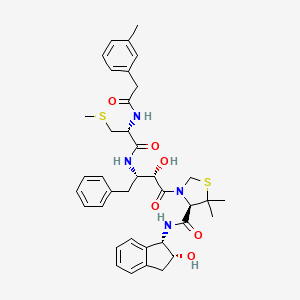
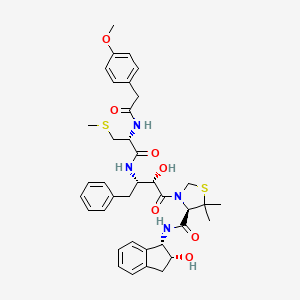
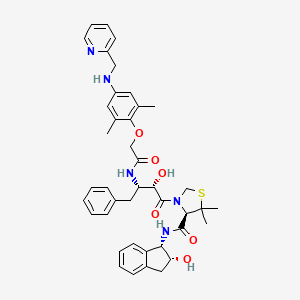
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)
![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)
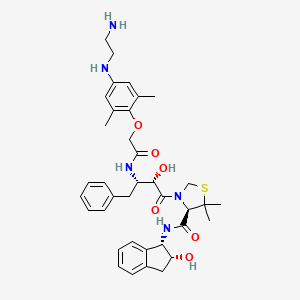

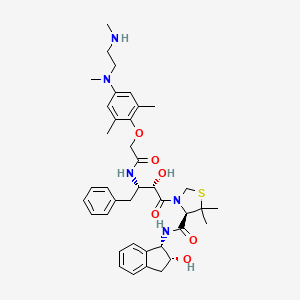
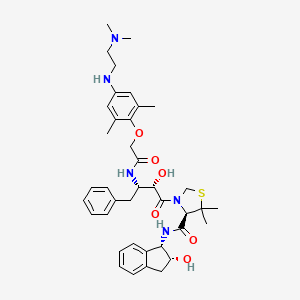
![(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)
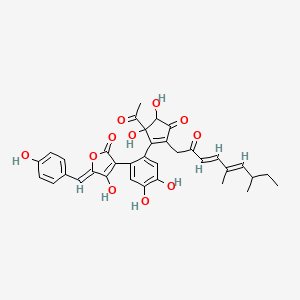
![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)
![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)
